molecular formula C15H24O3 B1262062 Juvenile hormone III acid

Juvenile hormone III acid

Cat. No. B1262062
M. Wt: 252.35 g/mol
InChI Key: DIAZNFMKLJLDNM-AQAKBEBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Juvenile hormone III acid is a member of the juvenile hormone family of compounds obtained by formal hydrolysis of the methyl ester group of juvenile hormone III. It is a juvenile hormone, a polyunsaturated fatty acid, an epoxy fatty acid, an olefinic fatty acid and a branched-chain fatty acid. It is a conjugate acid of a juvenile hormone III carboxylate.

Scientific Research Applications

Receptor Interaction and Morphogenetic Regulation

Juvenile hormones, including Juvenile Hormone III acid, interact with specific nuclear receptors like ultraspiracle (USP) in invertebrates. This binding regulates developmental transitions such as metamorphosis in insects. In research by Jones and Sharp (1997), it was demonstrated that USP protein binds to Juvenile Hormone III and Juvenile Hormone III acid, indicating a key role in morphogenetic regulation (Jones & Sharp, 1997).

Evolutionary Significance in Arthropods

Miyakawa et al. (2013) discussed the evolutionary significance of Juvenile Hormone III in arthropods, highlighting a mutation in the receptor Methoprene-tolerant, which impacts the juvenile hormone pathway. This research underscores the hormone's role in the evolutionary divergence of arthropods (Miyakawa et al., 2013).

Quantitative Analysis Techniques

Rivera-Perez, Nouzová, and Noriega (2012) developed a sensitive method for detecting and quantifying Juvenile Hormone III and its precursors. This method is critical for studies involving low concentrations of the hormone in biological samples (Rivera-Perez, Nouzová, & Noriega, 2012).

Binding Properties and Synthesis

Research by Schooley and Bergot (1978) focused on the synthesis of Juvenile Hormone III isomers and their binding properties, providing insight into the hormone's interaction with binding proteins in insects (Schooley & Bergot, 1978).

Plant-Derived Analogues

Yang et al. (2013) identified plant-derived analogues of Juvenile Hormone III from Cananga latifolia. This discovery expands the understanding of the hormone's presence beyond insect species and suggests potential applications in plant-insect interactions (Yang et al., 2013).

In Vitro Production and Regulation

Gadot, Pener, and Schal (1993) examined the in vitro production of Juvenile Hormone III by locust corpora allata, revealing insights into the hormone's regulation and variability in production under different conditions (Gadot, Pener, & Schal, 1993).

properties

Product Name

Juvenile hormone III acid

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

(2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoic acid

InChI

InChI=1S/C15H24O3/c1-11(8-9-13-15(3,4)18-13)6-5-7-12(2)10-14(16)17/h6,10,13H,5,7-9H2,1-4H3,(H,16,17)/b11-6+,12-10+/t13-/m1/s1

InChI Key

DIAZNFMKLJLDNM-AQAKBEBOSA-N

Isomeric SMILES

C/C(=C\CC/C(=C/C(=O)O)/C)/CC[C@@H]1C(O1)(C)C

Canonical SMILES

CC(=CCCC(=CC(=O)O)C)CCC1C(O1)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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